![molecular formula C13H18N4O2 B2969064 5-(Dimethylamino)-N-[2-(prop-2-enoylamino)ethyl]pyridine-2-carboxamide CAS No. 2361716-12-1](/img/structure/B2969064.png)
5-(Dimethylamino)-N-[2-(prop-2-enoylamino)ethyl]pyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Dimethylamino)-N-[2-(prop-2-enoylamino)ethyl]pyridine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound, also known as DMPEP, is a pyridine derivative that has been synthesized through various methods. In
作用机制
5-(Dimethylamino)-N-[2-(prop-2-enoylamino)ethyl]pyridine-2-carboxamide's mechanism of action involves its ability to inhibit VMAT2, which leads to a decrease in the release of monoamine neurotransmitters. This inhibition can result in an increase in the concentration of monoamines in the cytoplasm of neurons, leading to an increase in their availability for other functions, such as metabolism or reuptake. This compound's selectivity for VMAT2 also makes it a potential therapeutic target for the treatment of various neurological disorders.
Biochemical and Physiological Effects:
This compound's inhibition of VMAT2 can lead to various biochemical and physiological effects. It has been shown to decrease the uptake of dopamine, norepinephrine, and serotonin in synaptosomes, which are small vesicles that store and release neurotransmitters. This decrease in uptake can lead to an increase in the concentration of these neurotransmitters in the cytoplasm of neurons, which can have various effects on neuronal function.
实验室实验的优点和局限性
5-(Dimethylamino)-N-[2-(prop-2-enoylamino)ethyl]pyridine-2-carboxamide's selectivity for VMAT2 makes it a useful tool for studying the role of monoamine neurotransmitters in various neurological disorders. Its ability to inhibit VMAT2 can also be used to study the effects of monoamine neurotransmitters on various physiological functions. However, this compound's effects on other neurotransmitters and receptors need to be studied further to determine its specificity and potential off-target effects.
未来方向
There are several future directions for research on 5-(Dimethylamino)-N-[2-(prop-2-enoylamino)ethyl]pyridine-2-carboxamide. One potential direction is to study its effects on other neurotransmitters and receptors to determine its specificity and potential off-target effects. Another direction is to investigate its potential therapeutic applications in the treatment of various neurological disorders. Additionally, the development of new synthesis methods for this compound could lead to improved yields and cost-effectiveness.
合成方法
5-(Dimethylamino)-N-[2-(prop-2-enoylamino)ethyl]pyridine-2-carboxamide can be synthesized through various methods, including the reaction of 2-amino-5-dimethylaminopyridine with acryloyl chloride and N,N-dimethylformamide. Another method involves the reaction of 2-bromo-5-dimethylaminopyridine with 2-(prop-2-enoylamino)ethylamine in the presence of a palladium catalyst. These methods have been successful in producing this compound in high yields.
科学研究应用
5-(Dimethylamino)-N-[2-(prop-2-enoylamino)ethyl]pyridine-2-carboxamide has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the transport of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. This compound's ability to inhibit VMAT2 makes it a potential tool for studying the role of monoamine neurotransmitters in various neurological disorders, including depression, schizophrenia, and Parkinson's disease.
属性
IUPAC Name |
5-(dimethylamino)-N-[2-(prop-2-enoylamino)ethyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c1-4-12(18)14-7-8-15-13(19)11-6-5-10(9-16-11)17(2)3/h4-6,9H,1,7-8H2,2-3H3,(H,14,18)(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFXYUFMRWIBLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=C(C=C1)C(=O)NCCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(difluoromethoxy)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2968982.png)
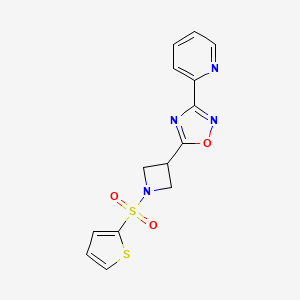
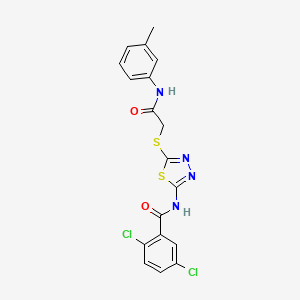
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2968991.png)
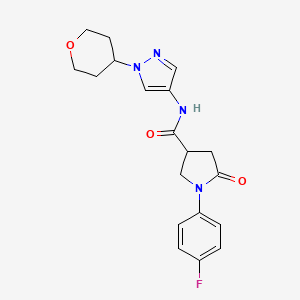
![3-[(1-Methylpiperidin-4-yl)oxy]-1,2-benzothiazole](/img/structure/B2968993.png)
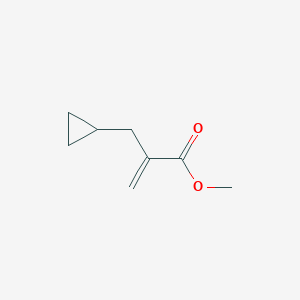

![3-({1-[(1r,4r)-4-Methylcyclohexanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2968996.png)
![N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2969000.png)
![1-{[(4-Methoxyphenyl)amino]methyl}pyrrolidine-2,5-dione](/img/structure/B2969001.png)
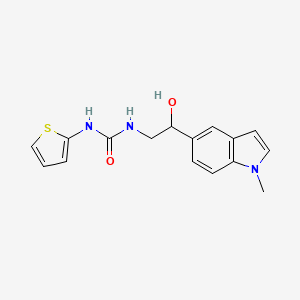

![2-{4-[(4-Methylpiperazin-1-yl)carbonyl]phenyl}-3-pyrrolidin-1-ylpyrazine](/img/structure/B2969004.png)